N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

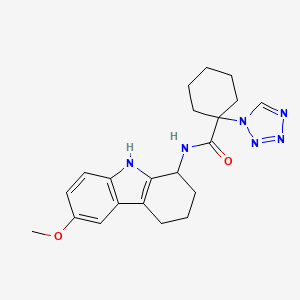

This compound features a tetrahydrocarbazole core substituted with a methoxy group at position 6 and a cyclohexanecarboxamide-tetrazole moiety at position 1. Its molecular formula is C₂₁H₂₅N₅O₂ (assuming structural similarity to ), with a molecular weight of approximately 379.47 g/mol. The tetrazole group (1H-tetrazol-1-yl) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The methoxy substituent likely influences electronic and steric properties, affecting binding affinity in biological targets .

Properties

Molecular Formula |

C21H26N6O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C21H26N6O2/c1-29-14-8-9-17-16(12-14)15-6-5-7-18(19(15)23-17)24-20(28)21(10-3-2-4-11-21)27-13-22-25-26-27/h8-9,12-13,18,23H,2-7,10-11H2,1H3,(H,24,28) |

InChI Key |

VMTUMPFSLJGPBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4(CCCCC4)N5C=NN=N5 |

Origin of Product |

United States |

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound features a tetrahydrocarbazole moiety linked to a tetrazole and a cyclohexanecarboxamide , contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 430.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H30N4O3 |

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It acts as a CRTH2 receptor antagonist , which plays a significant role in mediating inflammatory responses. This mechanism highlights its potential therapeutic applications in treating asthma and other allergic conditions .

1. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties through its action on the CRTH2 receptor. By antagonizing this receptor, it may reduce the inflammatory response associated with various conditions such as asthma and allergic rhinitis.

2. Anticancer Activity

Research indicates that derivatives of tetrahydrocarbazole compounds exhibit cytotoxic effects against various cancer cell lines. Studies have utilized the MTT assay to evaluate cell viability, demonstrating that certain derivatives can significantly inhibit cancer cell growth . For instance, compounds similar to this compound have been tested against HT-29 colon cancer cells, showing promising results in reducing cell proliferation .

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Various tetrahydrocarbazole derivatives have been reported to exhibit antibacterial and antifungal activities . The presence of the methoxy group may enhance these effects by altering the compound's lipophilicity and ability to penetrate microbial membranes.

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of similar carbazole derivatives demonstrated that treatment with these compounds resulted in decreased levels of inflammatory cytokines in vitro. The findings suggest that this compound could be developed as a therapeutic agent for chronic inflammatory diseases .

Case Study 2: Anticancer Properties

In another investigation involving various tetrahydrocarbazole derivatives, researchers found that certain modifications led to enhanced anticancer activity against multiple cell lines. The study highlighted that the introduction of specific functional groups could significantly improve the efficacy of these compounds in cancer treatment .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing tetrazole and carbazole structures. For instance, derivatives of tetrazole have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the carbazole moiety enhances these effects due to its ability to intercalate with DNA and disrupt cellular processes .

Neuropharmacological Effects

Research indicates that N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide may possess neuroprotective properties. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act as inhibitors of acetylcholinesterase or modulators of glutamate receptors .

Case Studies

Synthesis and Development

The synthesis of this compound involves multiple steps including cyclization reactions and functional group modifications. Novel synthetic routes have been developed to enhance yield and purity, which are crucial for pharmaceutical applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Carbazole Core

Chloro vs. Methoxy Substitutents

- N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): The chloro substituent increases lipophilicity (logP ~3.8 estimated) compared to methoxy (logP ~3.42 in ). Patent data suggest these derivatives are prioritized for antimicrobial and anti-inflammatory applications .

- 6-Methoxy Derivatives ():

Fluoro and Methyl Substitutents

Variations in the Linked Moieties

Tetrazole vs. Indazole

Cyclohexanecarboxamide vs. Benzamide

- N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide (): The benzamide group simplifies synthesis (45% yield) but increases rigidity and logP (estimated ~3.8).

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s tetrazole group increases polarity and H-bond acceptor capacity, favoring solubility and target binding.

- Methoxy substitution balances lipophilicity and solubility, offering advantages over chloro or methyl analogs in oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.